molecular formula C15H13ClN2O2 B11785436 2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile CAS No. 1956341-53-9

2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile

Katalognummer: B11785436
CAS-Nummer: 1956341-53-9
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: QSRRKTFOKORTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, two methoxy groups, and a nitrile group attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can also play a role in the compound’s biological activity by interacting with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Similar structure but with additional chloro groups.

    2-Chloro-6-(3,5-dimethoxyphenyl)pyridine: Lacks the nitrile group.

Uniqueness

2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitrile group, in particular, distinguishes it from other similar compounds and contributes to its reactivity and biological activity.

Eigenschaften

CAS-Nummer

1956341-53-9

Molekularformel

C15H13ClN2O2

Molekulargewicht

288.73 g/mol

IUPAC-Name

2-chloro-6-(3,5-dimethoxyphenyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13ClN2O2/c1-9-4-14(18-15(16)13(9)8-17)10-5-11(19-2)7-12(6-10)20-3/h4-7H,1-3H3

InChI-Schlüssel

QSRRKTFOKORTIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.